molecular formula C10H16N6O3 B5229037 7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione

7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione

Cat. No.: B5229037
M. Wt: 268.27 g/mol
InChI Key: ZLSOPAUUMLXQBC-UHFFFAOYSA-N
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Description

7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound belongs to the purine family, which is known for its significant biological activities and roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methylxanthine with 2-ethoxyethyl bromide, followed by hydrazinolysis to introduce the hydrazinyl group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives.

Scientific Research Applications

7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydrazinyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and nucleic acids, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydrazinyl-3-methylxanthine
  • 7-(2-Methoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione
  • 7-(2-Ethoxyethyl)-8-amino-3-methylpurine-2,6-dione

Uniqueness

7-(2-Ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione is unique due to the presence of both the ethoxyethyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-(2-ethoxyethyl)-8-hydrazinyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N6O3/c1-3-19-5-4-16-6-7(12-9(16)14-11)15(2)10(18)13-8(6)17/h3-5,11H2,1-2H3,(H,12,14)(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSOPAUUMLXQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1NN)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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